![molecular formula C16H22O8 B13817737 bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate CAS No. 31937-98-1](/img/structure/B13817737.png)
bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H22O8. It is a diester derived from phthalic acid and diethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with diethylene glycol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide. The esterification reaction proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction mixture is neutralized, washed, and decolorized before undergoing pressure filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible PVC products, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release diethylene glycol and phthalic acid, which can further participate in biochemical pathways. The compound’s plasticizing effect is due to its ability to reduce intermolecular forces between polymer chains, increasing their flexibility .
Comparaison Avec Des Composés Similaires
- Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
- Bis(2-ethylhexyl) phthalate
- Diisobutyl phthalate
Comparison:
- Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate vsBis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate : Both compounds are diesters, but they differ in the position of the ester groups on the benzene ring, affecting their chemical reactivity and applications .
- This compound vsBis(2-ethylhexyl) phthalate : The former has diethylene glycol ester groups, while the latter has 2-ethylhexyl ester groups, leading to differences in their plasticizing efficiency and compatibility with various polymers .
- This compound vsDiisobutyl phthalate : Diisobutyl phthalate has isobutyl ester groups, making it less effective as a plasticizer compared to this compound .
Propriétés
Numéro CAS |
31937-98-1 |
|---|---|
Formule moléculaire |
C16H22O8 |
Poids moléculaire |
342.34 g/mol |
Nom IUPAC |
bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22O8/c17-5-7-21-9-11-23-15(19)13-3-1-2-4-14(13)16(20)24-12-10-22-8-6-18/h1-4,17-18H,5-12H2 |
Clé InChI |
PTXGRJIHNZJMJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCCOCCO)C(=O)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


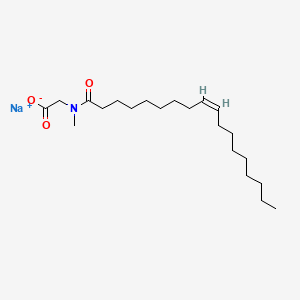

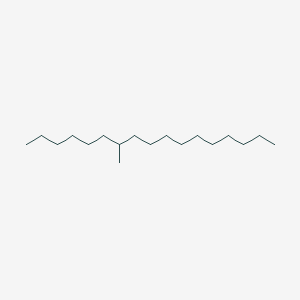

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

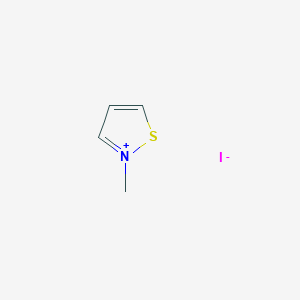

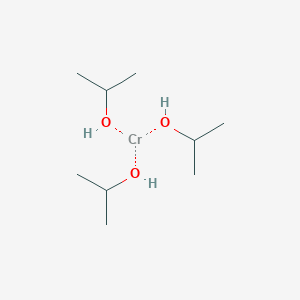
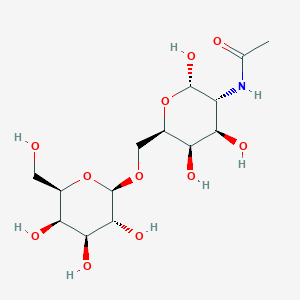
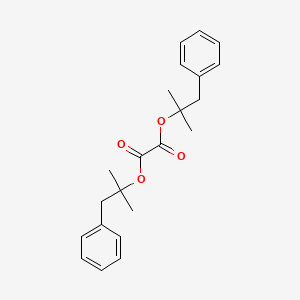
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)

